molecular formula C21H23N3O3 B2423650 N-[(2-methyl-1H-indol-5-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide CAS No. 2034363-83-0

N-[(2-methyl-1H-indol-5-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide

Cat. No.: B2423650
CAS No.: 2034363-83-0
M. Wt: 365.433
InChI Key: XZWKFASMNSDWIJ-UHFFFAOYSA-N
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Description

“N-[(2-methyl-1H-indol-5-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide” is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(2-methyl-1H-indol-5-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with a suitable indole precursor, such as 2-methylindole, the compound is functionalized at the 5-position.

    Attachment of the Pyran Ring: The tetrahydro-2H-pyran-4-yl group is introduced through an etherification reaction.

    Formation of the Isonicotinamide Moiety: The final step involves coupling the indole derivative with isonicotinic acid or its derivatives under amide formation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the isonicotinamide group.

    Substitution: Various substitution reactions can occur, especially on the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or electrophilic aromatic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may serve as a probe to study indole-related biochemical pathways.

Medicine

Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial activities, although specific studies would be needed to confirm these effects.

Industry

In the industrial sector, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action for “N-[(2-methyl-1H-indol-5-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide” would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The compound might inhibit or activate specific molecular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-methyl-1H-indol-5-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)benzamide
  • N-((2-methyl-1H-indol-5-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Uniqueness

Compared to similar compounds, “N-[(2-methyl-1H-indol-5-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide” may exhibit unique biological activities due to the specific arrangement of its functional groups. This could result in different binding affinities and selectivities for biological targets.

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-14-10-17-11-15(2-3-19(17)24-14)13-23-21(25)16-4-7-22-20(12-16)27-18-5-8-26-9-6-18/h2-4,7,10-12,18,24H,5-6,8-9,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWKFASMNSDWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=NC=C3)OC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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